H-DL-Val-Leu-Arg-pNA

Description

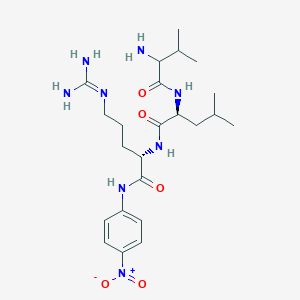

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-ADUPEVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245175 | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117961-22-5 | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis Kinetics and Catalytic Mechanisms

Detailed Analysis of para-Nitroaniline (pNA) Release upon Peptide Bond Cleavage

The core of the assay lies in the enzymatic cleavage of the peptide-pNA amide linkage, which liberates the chromophore, p-nitroaniline (pNA). nih.gov This release can be monitored over time, providing a direct measure of the rate of the enzymatic reaction. coachrom.comchromogenicsubstrates.com

The release of p-nitroaniline (pNA) from the substrate H-DL-Val-Leu-Arg-pNA is monitored spectrophotometrically. nih.gov Free pNA in solution exhibits a distinct yellow color and has a maximum absorbance at approximately 380 nm. diapharma.com However, to minimize background absorbance from the intact substrate, the reaction is typically monitored at 405 nm. nih.govcoachrom.comchromogenicsubstrates.comdiapharma.comacciusa.com At this wavelength, the absorbance of the unhydrolyzed substrate is less than 1% of that of an equimolar amount of free pNA, ensuring that the measured absorbance change is directly proportional to the amount of product formed. diapharma.com

Methodological optimization often involves ensuring the reaction is performed under conditions where the enzyme is stable and active, such as optimal pH and temperature. For instance, assays can be conducted at 37°C to mimic physiological conditions. coachrom.comchromogenicsubstrates.com The reaction can be monitored continuously (initial rate method) or stopped after a fixed time by adding an acid, like acetic acid (acid-stopped method). coachrom.comchromogenicsubstrates.com

To accurately quantify the amount of pNA released, a standard curve is essential. sigmaaldrich.comsigmaaldrich.comassaygenie.comtaylorandfrancis.com This is created by measuring the absorbance of known concentrations of a p-nitroaniline standard solution. assaygenie.comassaygenie.com By plotting absorbance versus concentration, a linear relationship is established, which can be described by the equation y = ax + b, where 'y' is the absorbance, 'x' is the concentration, 'a' is the slope, and 'b' is the y-intercept. assaygenie.com The concentration of pNA released in the enzymatic reaction can then be determined by comparing its absorbance to the standard curve. sigmaaldrich.comassaygenie.comtaylorandfrancis.com

Below is an example of a data table that could be used to generate a p-nitroaniline standard curve.

Table 1: Example Data for p-Nitroaniline Standard Curve

| pNA Concentration (nmol/well) | Absorbance at 405 nm (OD) |

|---|---|

| 0 | 0.000 |

| 4 | 0.125 |

| 8 | 0.250 |

| 12 | 0.375 |

| 16 | 0.500 |

| 20 | 0.625 |

This table presents hypothetical data to illustrate the linear relationship between pNA concentration and absorbance, which is used to quantify the product of the enzymatic reaction.

Spectrophotometric Detection Principles and Methodological Optimization

Determination of Steady-State Enzyme Kinetic Parameters

The study of enzyme kinetics provides valuable insights into the catalytic mechanism and efficiency of an enzyme. For the hydrolysis of this compound, steady-state kinetics are commonly analyzed.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. ijonest.netijonest.net It describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). The Michaelis-Menten equation is expressed as:

v = (V_max * [S]) / (K_m + [S]) ijonest.net

V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. It is often used as a measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity.

k_cat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as k_cat = V_max / [E]_t, where [E]_t is the total enzyme concentration.

The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency, reflecting both its affinity for the substrate and its ability to convert it to product. nih.gov

For the hydrolysis of D-Val-Leu-Arg-pNA by human tissue kallikrein, Michaelis-Menten kinetics were observed. tandfonline.com

Before the widespread availability of computers for non-linear regression, several linearization methods were used to determine K_m and V_max from experimental data. ijonest.netijonest.net These methods transform the hyperbolic Michaelis-Menten equation into a linear form. ijonest.net

Lineweaver-Burk Plot: This method plots the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). libretexts.orgmdpi.comtandfonline.com While it is a widely recognized graphical representation, it can distort the error structure of the data, giving undue weight to points at low substrate concentrations. ijonest.netlibretexts.org

Hanes-Woolf Plot: This plot graphs the ratio of substrate concentration to reaction velocity ([S]/v) against the substrate concentration ([S]). wikipedia.orgyoutube.com It is generally considered more robust against error-prone data than the Lineweaver-Burk plot because it gives more equal weight to data points across the range of substrate concentrations. ijonest.netlibretexts.orgwikipedia.org

Eadie-Hofstee Plot: In this representation, the reaction velocity (v) is plotted against the ratio of velocity to substrate concentration (v/[S]). libretexts.orgwikipedia.org This plot can also be more reliable than the Lineweaver-Burk plot. ijonest.netlibretexts.org However, a drawback is that both axes are dependent on the reaction rate, which can propagate experimental errors. libretexts.org

The following table summarizes the equations and how kinetic parameters are determined from each plot.

Table 2: Comparison of Linearization Methods for Michaelis-Menten Kinetics

| Plot | Equation | Y-axis | X-axis | Slope | Y-intercept | X-intercept |

|---|---|---|---|---|---|---|

| Lineweaver-Burk | 1/v = (K_m/V_max)(1/[S]) + 1/V_max | 1/v | 1/[S] | K_m/V_max | 1/V_max | -1/K_m |

| Hanes-Woolf | [S]/v = (1/V_max)[S] + K_m/V_max | [S]/v | [S] | 1/V_max | K_m/V_max | -K_m |

| Eadie-Hofstee | v = -K_m(v/[S]) + V_max | v | v/[S] | -K_m | V_max | V_max/K_m |

This table provides a comparative overview of the three common linearization methods used in enzyme kinetics.

With modern computing power, non-linear regression is now the preferred method for determining enzyme kinetic parameters. libretexts.orgnih.gov This approach directly fits the experimental data to the Michaelis-Menten equation without the data transformations required by linearization methods. nih.gov Non-linear regression is considered statistically more valid as it avoids the distortion of experimental errors that can occur with linearization, leading to more accurate and reliable estimates of K_m and V_max. nih.gov Software packages are readily available to perform these calculations, providing robust parameter estimation. scirp.orgscialert.netyoutube.com

Comparative Analysis of Linearization Methods (Lineweaver-Burk, Hanes, Eadie-Hofstee) for Kinetic Data

Investigation of Catalytic Efficiency under Variable Experimental Conditions

The catalytic efficiency of an enzyme, often expressed as kcat/Km, is highly dependent on the experimental environment. Factors such as pH, temperature, ionic strength, and the solvent system can significantly influence the rate of this compound hydrolysis.

The rate of enzymatic hydrolysis is profoundly affected by pH, which influences the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. For serine proteases that cleave this compound, the catalytic activity is typically optimal under neutral to alkaline conditions. This is because the catalytic triad (B1167595) (Histidine, Aspartate, Serine) central to the function of these enzymes requires a specific protonation state to be active. nih.gov The histidine residue in the active site must generally be unprotonated to act as a general base.

Studies on various trypsin-like enzymes demonstrate a characteristic bell-shaped curve for activity versus pH, with optima generally falling between pH 7.5 and 9.0. scielo.brresearchgate.net For instance, the hydrolysis of this compound by human tissue kallikrein (hK1) is assayed at an alkaline pH of 9.0. tandfonline.com Similarly, a trypsin-like proteinase from Tenebrio molitor shows a pH optimum of 8.5, and a peptidase from ragweed pollen has an optimum of 9.0. msu.ruatsjournals.org Below and above the optimal pH, the enzymatic activity rapidly declines due to the protonation or deprotonation of critical residues in the active site, leading to improper substrate binding or loss of catalytic function. nih.gov

Table 1: Effect of pH on the Relative Activity of a Trypsin-Like Serine Protease

Temperature is a critical parameter in enzymatic assays, influencing both the rate of reaction and the stability of the enzyme. The rate of hydrolysis of this compound increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for enzymes that hydrolyze this substrate can vary significantly depending on the source of the enzyme. For example, a trypsin-like enzyme from Bacteroides forsythus has an optimal temperature of 35°C, while a similar enzyme from the yellow mealworm (Tenebrio molitor) functions optimally at a much higher temperature of 55°C. researchgate.netmsu.ru

Thermostability assessments involve incubating the enzyme at various temperatures for a defined period, followed by measuring the residual activity under standard assay conditions. mpi-cbg.de Such studies reveal that many serine proteases are only marginally stable at their optimal reaction temperature and may lose activity over the course of an assay. For instance, a peptidase from Porphyromonas gingivalis loses 50% of its activity after 3 hours at 37°C and 75% at 45°C. nih.gov Enzymes from thermophilic organisms or those that have been chemically modified can exhibit significantly greater thermostability. mpi-cbg.detandfonline.com

Table 2: Thermostability of a Trypsin-Like Enzyme Following 30-Minute Incubation

The ionic strength of the assay buffer and the presence of specific cations can significantly modulate the hydrolysis of this compound. A detailed study on human tissue kallikrein (hK1) demonstrated that various cations act as inhibitors of the enzyme's amidase activity. tandfonline.com

The study revealed that Na⁺, K⁺, Ca²⁺, and Mg²⁺ all act as linear competitive inhibitors, meaning they bind to the free enzyme, likely at or near the active site, and compete with the substrate. tandfonline.com Divalent cations were found to be more potent inhibitors than univalent cations. In contrast, the trivalent cation Al³⁺ was found to be a linear mixed inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and kcat. tandfonline.com The inhibitory constants (Ki) quantify the potency of this inhibition, with a lower Ki indicating a stronger inhibitor. These findings underscore the importance of controlling the ionic composition of the assay buffer to ensure reproducible kinetic measurements.

Table 3: Kinetic Parameters for the Hydrolysis of D-Val-Leu-Arg-pNA by Human Tissue Kallikrein (hK1) in the Presence of Various Cations

Data adapted from de Olivera Sousa et al. Note: Specific Km and kcat values in the presence of each inhibitor were not provided in the summary, but the Ki and inhibition type were determined from their effects on these parameters. tandfonline.com

The choice of solvent is crucial, primarily for substrate solubility. This compound, like many peptide-pNA substrates, has limited aqueous solubility. For this reason, stock solutions are often prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). caymanchem.combachem.com When preparing the final reaction mixture, these stock solutions are diluted into an aqueous buffer. It is important to ensure that the final concentration of the organic solvent is low, as it can have direct effects on enzyme structure and activity. caymanchem.com

In some cases, organic solvents are intentionally added to the reaction mixture to modulate enzymatic activity. For example, in an assay for plasma kallikrein using a similar chromogenic substrate, an acetone/water mixture was used to slow the activity of anti-kallikrein inhibitors present in the plasma, thereby increasing the measurable kallikrein activity by 30%. nih.gov This demonstrates that organic cosolvents can alter the activity of both the target enzyme and other interacting proteins in the assay system.

Influence of Ionic Strength and Specific Cations on Enzyme Activity

Mechanistic Elucidation through Advanced Kinetic Probes

To understand the detailed chemical steps of the hydrolysis of this compound, advanced kinetic methods are employed. These techniques provide insight into the formation of intermediates and the nature of transition states.

Solvent Kinetic Isotope Effect (SKIE) analysis is a powerful tool for probing the role of proton transfers in the rate-limiting steps of an enzymatic reaction. mdpi.com The assay is performed in heavy water (deuterium oxide, D₂O) instead of normal water (H₂O), and the reaction rates are compared. Since a C-D bond is stronger and broken more slowly than a C-H bond, a significant change in the reaction rate (an isotope effect) suggests that a proton transfer involving the solvent is part of the rate-determining step.

For serine proteases, the hydrolysis of p-nitroanilide substrates proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. researchgate.net SKIE studies on similar serine protease systems have yielded D₂O(kcat/Km) values of around 2.9 and D₂O(kcat) values of about 1.7. nih.gov A D₂O(kcat/Km) value greater than one suggests that proton transfers are kinetically significant during the formation of the acyl-enzyme intermediate (acylation). A D₂O(kcat) value greater than one implies that proton transfer is also involved in the rate-limiting step of the hydrolysis of this intermediate (deacylation). nih.gov These analyses help to build a detailed picture of the catalytic cycle, highlighting the critical role of proton movements facilitated by the enzyme's active site. mdpi.comacs.org

Table 4: Representative Solvent Kinetic Isotope Effects for a Serine Protease with a p-Nitroanilide Substrate

Data based on findings for dipeptidyl peptidase-IV, a serine protease, with a pNA substrate. nih.gov

Proton Inventory Studies for Characterizing Proton Transfer Steps

Proton inventory studies are a powerful kinetic technique used to determine the number and nature of protons that undergo a change in bonding environment during the rate-limiting transition state of an enzyme-catalyzed reaction. nih.gov The method involves measuring the reaction rate in solvent mixtures containing varying mole fractions of deuterium (B1214612) oxide (D₂O) and water (H₂O). By analyzing the dependence of the kinetic isotope effect on the fraction of deuterium in the solvent, researchers can elucidate the role of proton transfer in the catalytic mechanism. nih.govnih.gov

In the context of serine protease-catalyzed hydrolysis of substrates like this compound, proton inventory studies help to probe the movement of protons within the catalytic triad (Asp-His-Ser). nih.gov The fundamental principle of serine protease catalysis involves general acid-base catalysis, where the histidine residue acts as a proton shuttle, first accepting a proton from serine to facilitate its nucleophilic attack and then donating a proton to the leaving group (the p-nitroaniline amine) to facilitate bond cleavage. uq.edu.aunih.gov

The shape of a proton inventory plot, which graphs the reaction rate constant against the mole fraction of deuterium, provides specific mechanistic information. A linear plot is indicative of a single proton contributing to the transition state, whereas a curved ("bowl-shaped") plot suggests the involvement of two or more protons. nih.gov

Research Findings:

While specific proton inventory studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the technique has been widely applied to other chromogenic p-nitroanilide substrates hydrolyzed by related serine proteases, such as thrombin and Factor Xa. nih.govmdpi.com These studies consistently reveal a curved proton inventory plot for the acylation step (kcat), indicating that the transition state involves at least two protons in flight. nih.govmdpi.com

These findings support a mechanism where two distinct proton bridges are critical for stabilizing the transition state:

One proton bridge is formed between the Nδ1 of Histidine-57 and the carboxylate group of Aspartate-102.

A second proton bridge is formed between the Nε2 of Histidine-57 and the OγH of Serine-195. nih.gov

The concerted transfer of these protons lowers the energy barrier for the formation of the tetrahedral intermediate, which is the rate-determining step for p-nitroanilide substrates. nih.govmdpi.com Therefore, it is highly probable that the enzymatic hydrolysis of this compound by serine proteases like kallikrein follows this same two-proton transfer mechanism.

| Mole Fraction of D₂O (n) | Normalized Rate Constant (kₙ/k₀) |

|---|---|

| 0.00 | 1.00 |

| 0.20 | 0.85 |

| 0.40 | 0.73 |

| 0.60 | 0.64 |

| 0.80 | 0.57 |

| 0.98 | 0.53 |

| Plot Shape | Interpretation | Example Mechanism |

|---|---|---|

| Linear | A single proton transfer occurs in the rate-determining transition state. | A simple proton abstraction by a single base. |

| Curved (Bowl-Shaped) | Two or more proton transfers occur in the rate-determining transition state. | Concerted proton transfer in the serine protease catalytic triad. nih.gov |

| No Isotope Effect | No proton transfer is involved in the rate-determining step. | A conformational change or product release is rate-limiting. |

Substrate Specificity Profiling of H Dl Val Leu Arg Pna

Interactions with Human Glandular Kallikrein (hK1) and Related Kallikreins

H-DL-Val-Leu-Arg-pNA is well-established as a substrate for human glandular kallikrein (hK1), also known as tissue kallikrein. echelon-inc.comtandfonline.comdiapharma.com This enzyme plays a crucial role in regulating blood pressure through the cleavage of kininogens to release kinins. echelon-inc.comjenabioscience.com The hydrolysis of this compound by hK1 provides a direct measure of its amidase activity. tandfonline.com

Studies have shown that the enzymatic activity of hK1 towards this compound can be influenced by various factors, including the presence of cations and glycosylation. For instance, the hydrolysis of this substrate by hK1 is subject to linear competitive inhibition by sodium, potassium, calcium, magnesium, and aluminum ions. tandfonline.com Furthermore, while glycosylation of hK1 has a minor effect on its activity towards small substrates like this compound, it is a factor to consider in kinetic analyses. jenabioscience.com The substrate, also known by the designation S-2266, is frequently used for determining kallikrein activity in biological samples such as urine and saliva. diapharma.comchromogenicsubstrates.com

Research has also explored the S1 subsite of hK1, which exhibits a unique ability to recognize both arginine and phenylalanine residues. researchgate.net This dual specificity is a key characteristic of tissue kallikreins. The development of specific inhibitors for tissue kallikreins has utilized peptide structures that mimic the Val-Leu-Arg sequence. researchgate.net

Table 1: Kinetic Parameters for hK1-catalyzed Hydrolysis of D-Val-Leu-Arg-pNA in the Presence of Various Cations tandfonline.com

| Cation | Ki (mM) |

| Na⁺ | 28.5 |

| K⁺ | 18.0 |

| Ca²⁺ | 10.5 |

| Mg²⁺ | 8.0 |

| Al³⁺ | 1.5 |

| Data represents the dissociation constant for hK1 inhibition by the respective cations. |

Susceptibility to Trypsin and Trypsin-like Serine Proteases

Trypsin and trypsin-like serine proteases are a major class of enzymes that cleave peptide bonds at the carboxyl side of basic amino acids, primarily arginine and lysine (B10760008). chondrex.com Given the C-terminal arginine in its sequence, this compound is susceptible to hydrolysis by trypsin. tandfonline.com

The substrate is often used in broader screenings to characterize the activity of trypsin-like enzymes from various sources, including those from bacteria. For example, the trypsin-like enzyme from Bacteroides forsythus has been shown to cleave chromogenic synthetic peptides with either an arginine or lysine at the P1 position. researchgate.net However, the specificity can vary significantly between different proteases. While some trypsin-like enzymes readily hydrolyze this compound, others may show a preference for different peptide sequences.

Hydrolysis by Plasmin and Components of the Fibrinolytic System

The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots, with plasmin being the primary enzyme. diapharma.com Plasmin, a serine protease, exhibits a preference for cleaving at the C-terminal side of lysine and arginine residues. While H-D-Val-Leu-Lys-pNA (S-2251) is a more commonly cited and specific substrate for plasmin, this compound can also be hydrolyzed by plasmin due to the terminal arginine. diapharma.comthieme-connect.commedchemexpress.com

Studies on the activation of plasminogen to plasmin by tissue-type plasminogen activator (t-PA) have utilized this compound as a substrate. medchemexpress.com It has been noted that this compound acts as a substrate for t-PA with no significant affinity for fibrin. medchemexpress.com The streptokinase-plasminogen complex, another key component of the fibrinolytic system, also demonstrates activity towards arginine-containing chromogenic substrates. quadratech.co.uk A bacterial protein from Streptococcus agalactiae, Skizzle, has been shown to bind to plasmin and affect its catalytic activity towards substrates with arginine at the P1 position, including D-Val-Leu-Arg-pNA. nih.gov

Specificity Evaluation with Bacterial and Other Microbial Proteases

The substrate this compound is employed in the characterization of proteases from various microbial sources. Microbial proteases have diverse applications and their substrate specificities are of significant interest. frontiersin.org For instance, research on β-aminopeptidases from certain Gram-negative bacteria showed no hydrolysis of H-d-Val-Leu-Lys-pNA, indicating a high degree of specificity of these enzymes. asm.org

In studies of Porphyromonas gingivalis, a bacterium implicated in periodontal disease, various chromogenic substrates are used to profile its proteolytic activity. While this bacterium is known for its proline-specific peptidases, the broader substrate specificity of its other proteases can be assessed using substrates like this compound. nih.gov Similarly, the characterization of a trypsin-like enzyme from Bacteroides forsythus involved testing its activity against a panel of chromogenic peptides, including those with terminal arginine. researchgate.net The aminopeptidase (B13392206) from Pseudomonas aeruginosa (PaAP) has been shown to hydrolyze Arg-pNA, although it is considered a poor substrate compared to others like Leu-pNA and Lys-pNA. mdpi.com

Analysis of Enzyme Subsite (S1-S3') Interactions and Substrate Recognition Motifs

The interaction between a protease and its substrate is governed by the fit of the substrate's amino acid residues (P sites) into the corresponding binding pockets (S subsites) of the enzyme's active site. ub.edu The P1 residue, which is arginine in this compound, is a primary determinant of specificity for many serine proteases, fitting into the S1 subsite. uq.edu.au

Comparative Substrate Studies with Other Chromogenic and Fluorogenic Peptide Substrates

This compound is one of many synthetic substrates used to probe enzyme activity. Comparative studies with other chromogenic and fluorogenic substrates are essential for determining the specificities of proteases. biosynth.com For instance, while this compound is effective for many trypsin-like enzymes, other substrates may be more sensitive or specific for a particular protease.

A similar chromogenic substrate, H-D-Val-Leu-Lys-pNA (S-2251), is considered more specific for plasmin. thieme-connect.commedchemexpress.com Another substrate, N-benzoyl-Phe-Val-Arg-pNA (S-2160), is sensitive to thrombin. thieme-connect.com Fluorogenic substrates, such as those incorporating 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), often offer higher sensitivity than their chromogenic counterparts. biosynth.comeurogentec.com For example, H-D-Val-Leu-Lys-AFC is a fluorescent substrate for plasmin. eurogentec.com The choice of substrate depends on the specific enzyme being studied, the required sensitivity of the assay, and the presence of other proteases in the sample. biosynth.com

Table 2: Comparison of this compound with Other Chromogenic Substrates for Various Proteases

| Substrate Name | Peptide Sequence | Primary Target Enzyme(s) | Reference |

| This compound (S-2266) | This compound | Glandular Kallikrein, Trypsin-like proteases | echelon-inc.comchondrex.comchromogenicsubstrates.com |

| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin | diapharma.comthieme-connect.commedchemexpress.com |

| S-2160 | N-Bz-Phe-Val-Arg-pNA | Thrombin | thieme-connect.com |

| S-2222 | N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | thieme-connect.com |

| Chromozym PK | N-Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | thieme-connect.com |

Applications in Protease Inhibition Research

Quantification of Inhibitor Potency through K_i Determination

A crucial aspect of characterizing a protease inhibitor is determining its potency, commonly expressed as the inhibition constant (K_i). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and provides a standardized measure of inhibitor effectiveness. H-DL-Val-Leu-Arg-pNA facilitates the determination of K_i values through kinetic assays.

In these assays, the rate of substrate hydrolysis by the target protease is measured in the presence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetics, typically using methods like Lineweaver-Burk or Dixon plots, the K_i value can be calculated. researchgate.netnih.gov For instance, in the presence of a competitive inhibitor, the apparent Michaelis constant (K_m) for this compound will increase, while the maximum velocity (V_max) remains unchanged. This change in kinetic parameters is directly related to the inhibitor's concentration and its K_i. researchgate.net The use of chromogenic substrates like this compound allows for the straightforward spectrophotometric measurement of reaction rates, making K_i determination a routine and reproducible process in many laboratories. thieme-connect.com

Table 1: Representative Data for K_i Determination using this compound

| Inhibitor Concentration (nM) | Initial Velocity (µM/min) without Inhibitor | Initial Velocity (µM/min) with Inhibitor |

| 0 | 0.50 | 0.50 |

| 10 | 0.50 | 0.38 |

| 20 | 0.50 | 0.30 |

| 50 | 0.50 | 0.20 |

| 100 | 0.50 | 0.12 |

This is a hypothetical data table for illustrative purposes.

Discrimination of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

Understanding how an inhibitor interacts with a protease is fundamental to its development and application. This compound is instrumental in elucidating the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, distinct kinetic patterns emerge that are characteristic of each inhibition type.

Graphical analysis methods are commonly employed to distinguish these mechanisms. nih.govfiveable.me

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the substrate. Lineweaver-Burk plots of data obtained at different inhibitor concentrations will show a series of lines that intersect at the y-axis (1/V_max). researchgate.net

Non-competitive Inhibition: Here, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. The resulting Lineweaver-Burk plots will display lines that intersect on the x-axis (-1/K_m).

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. The corresponding Lineweaver-Burk plots will show parallel lines. tandfonline.com

Dixon plots and Cornish-Bowden plots are also powerful graphical tools used in conjunction with substrates like this compound to visualize and determine the mode of inhibition. biorxiv.orgresearchgate.net

Utilization of this compound in High-Throughput Screening (HTS) for Enzyme Inhibitor Discovery

The discovery of novel protease inhibitors often relies on high-throughput screening (HTS) of large compound libraries. nih.govuochb.cz this compound is well-suited for HTS applications due to its chromogenic nature, which allows for a simple and automatable assay. acs.org

In a typical HTS setup, a specific protease is incubated with a library compound and this compound in a multi-well plate format. The amount of p-nitroaniline released, measured by its absorbance, is directly proportional to the enzyme's activity. Compounds that inhibit the protease will result in a lower absorbance signal compared to the control. This allows for the rapid identification of "hits" or potential inhibitors from thousands of compounds. nih.gov The reliability and sensitivity of the assay using this compound are critical for the success of HTS campaigns aimed at discovering new therapeutic agents. acs.org

Table 2: Example HTS Data for Protease Inhibitor Screening

| Compound ID | Absorbance at 405 nm | % Inhibition |

| Control | 1.20 | 0 |

| Compound A | 1.15 | 4.2 |

| Compound B | 0.15 | 87.5 |

| Compound C | 0.85 | 29.2 |

| Compound D | 0.21 | 82.5 |

This is a hypothetical data table for illustrative purposes.

Research on Enzyme-Substrate-Inhibitor Ternary Complex Formation

The interaction between an enzyme, its substrate, and an inhibitor can sometimes lead to the formation of a ternary complex. This compound can be used to study the kinetics and thermodynamics of such ternary complex formation, particularly in cases of uncompetitive and non-competitive inhibition.

For uncompetitive inhibitors, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, forming an ESI ternary complex. This binding event can be monitored by observing the rate of this compound hydrolysis at different substrate and inhibitor concentrations. The formation of the stable ternary complex can be inferred from the characteristic parallel lines in a Lineweaver-Burk plot. tandfonline.com Structural biology techniques, in conjunction with kinetic data obtained using substrates like this compound, can provide a detailed picture of the interactions within the ternary complex. pnas.org

Advanced Research Methodologies and Derivative Studies

Synthetic Strategies for H-DL-Val-Leu-Arg-pNA Analogs and Derivatives

The chemical synthesis of peptide-p-nitroanilide (pNA) conjugates like VLR-pNA presents inherent challenges, including the low nucleophilicity of the pNA amino group and the poor solubility of intermediates. nih.gov To overcome these hurdles and to create tailored substrates with enhanced features, researchers have developed sophisticated synthetic strategies.

Solid-Phase Peptide Synthesis for Tailored Substrate Development

Solid-phase peptide synthesis (SPPS) has emerged as a cornerstone for the efficient and versatile production of VLR-pNA analogs. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating purification and enabling the creation of diverse peptide sequences. nih.govwiley-vch.denih.gov

Key aspects of SPPS in this context include:

Resin Selection: Various resins, such as Wang and Rink Amide resins, can be functionalized with pNA or its analogs, providing a solid support for peptide chain elongation. nih.gov The choice of resin influences the conditions required for final cleavage of the peptide from the support.

Protecting Group Strategy: The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of amino acids is a common and effective strategy. nih.govwiley-vch.de This group is stable under coupling conditions but can be readily removed to allow for the addition of the next amino acid in the sequence.

Coupling Reagents: Efficient coupling of amino acids is critical for high-yield synthesis. Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently employed to activate the carboxyl group of the incoming amino acid, facilitating amide bond formation. nih.govuni-kiel.de

Combinatorial Approaches: SPPS is particularly well-suited for creating combinatorial libraries of peptide substrates. nih.govnih.gov By systematically varying the amino acid sequence, researchers can screen for substrates with optimal specificity and reactivity towards a target protease.

A significant challenge in the synthesis of arginine-containing peptides like VLR-pNA is the coupling of the protected arginine to the resin-bound pNA analog. Specialized coupling methods, such as the phosphoryl chloride method, have been developed to overcome this difficulty. researchgate.net

Development of pNA Analogs (e.g., 5-amino-2-nitrobenzoic acid) for Enhanced Assay Performance

To improve upon the characteristics of the traditional p-nitroaniline moiety, researchers have explored the use of pNA analogs. A notable example is 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.govresearchgate.net

Advantages of 5-amino-2-nitrobenzoic acid:

Improved Solubility: Analogs containing Anb5,2, particularly those with a free carboxyl group, exhibit better aqueous solubility compared to their pNA counterparts. researchgate.net This is a significant advantage in biochemical assays, which are typically performed in aqueous buffers.

Facilitated Synthesis: The presence of the carboxyl group in Anb5,2 allows for its attachment to resins like the Wang resin, simplifying the solid-phase synthesis process. nih.govresearchgate.net

Comparable Spectroscopic Properties: Upon enzymatic cleavage, the hydrolysis products of Anb5,2-containing substrates exhibit similar spectroscopic characteristics to those of pNA substrates, allowing for straightforward detection. researchgate.net

The development and incorporation of such pNA analogs have led to the creation of highly active and specific chromogenic substrates. For instance, a tetrapeptide library using Anb5,2 yielded a trypsin substrate that was 125-fold more active than the standard reference compound. nih.gov

Computational and Molecular Modeling Approaches

In parallel with synthetic advancements, computational and molecular modeling techniques have become indispensable tools for investigating the intricate interactions between VLR-pNA and its target proteases at an atomic level. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Molecular Docking Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, VLR-pNA or its analogs) when bound to a receptor (the protease). mdpi.comresearchgate.netnih.gov This method helps to:

Identify Key Binding Residues: Docking simulations can reveal the specific amino acid residues within the enzyme's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. researchgate.netnih.gov

Elucidate Substrate Specificity: By comparing the docking scores and binding modes of different substrates, researchers can gain insights into the structural basis of an enzyme's substrate specificity. mdpi.comresearchgate.net

Guide Rational Drug Design: The information obtained from docking studies can be used to rationally design novel inhibitors or more efficient substrates. nih.gov

For example, docking studies have been used to analyze the binding of tripeptides to elastase, revealing key hydrogen bonding interactions that contribute to binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics of Binding

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. asm.orgresearchgate.netnih.govnih.govrsc.org MD simulations are crucial for understanding:

Conformational Changes: Both the enzyme and the substrate can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction. nih.gov

Stability of the Complex: By analyzing the trajectory of the simulation, researchers can assess the stability of the enzyme-substrate complex over time. researchgate.netnih.gov

Role of Solvent: MD simulations explicitly include solvent molecules (typically water), allowing for the investigation of their role in mediating enzyme-substrate interactions. nih.gov

MD simulations have been successfully applied to study the interactions between various proteases and their peptide substrates, revealing details about the catalytic mechanism and the contributions of specific residues to binding affinity. asm.orgnih.govnih.gov For instance, simulations of HIV-1 protease with a model substrate have provided insights into the stability of the proton positioning within the catalytic site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substrate Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govtaylorfrancis.commdpi.comacs.org In the context of VLR-pNA, QSAR can be used to:

Predict the Activity of Novel Substrates: Once a reliable QSAR model is developed, it can be used to predict the enzymatic cleavage rate of newly designed, unsynthesized VLR-pNA analogs. nih.govmdpi.com

Identify Key Structural Features: QSAR models can highlight the specific physicochemical properties or structural fragments of the substrate that are most important for high activity. researchgate.nettaylorfrancis.com This information can then be used to guide the synthesis of more potent and specific substrates.

Optimize Substrate Design: By systematically modifying the structure of VLR-pNA in silico and using a QSAR model to predict the activity, researchers can optimize the substrate design before committing to chemical synthesis.

QSAR studies have been employed to predict the kinetic properties of enzymes and to identify amino acid properties that are critical for substrate cleavage. researchgate.netnih.gov For example, a receptor-dependent 4D-QSAR approach has been used to predict the activity of mutated enzymes, demonstrating the power of these models in understanding enzyme function. nih.gov

Spectroscopic and Biophysical Characterization of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a dynamic process involving initial binding, conformational changes, catalysis, and product release. Understanding these intricate steps at a molecular level is fundamental to enzymology. Spectroscopic and biophysical techniques are indispensable tools for elucidating the structural and kinetic details of these interactions. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution information about the binding interface and structural changes in both the enzyme and the substrate. nih.govfrontiersin.org Concurrently, advanced spectrophotometric methods allow for the real-time monitoring of catalytic activity, yielding critical data on the efficiency and mechanism of the enzymatic reaction. acs.org Together, these approaches provide a comprehensive picture of the enzyme-substrate complex, from initial recognition to catalytic turnover.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing macromolecular interactions at atomic resolution in solution, mimicking physiological conditions. nih.gov It is uniquely capable of identifying the specific residues involved in the binding interface, detecting conformational changes, and probing the dynamics of the enzyme-substrate complex. nih.govnih.gov

One of the most common NMR methods for studying protein-ligand interactions is the analysis of Chemical Shift Perturbations (CSPs). nih.gov In this experiment, a series of two-dimensional (2D) heteronuclear spectra, typically ¹H-¹⁵N HSQC, are recorded for a uniformly ¹⁵N-labeled protein in the absence and presence of increasing concentrations of an unlabeled substrate, such as this compound. nih.gov The binding of the substrate to the enzyme causes changes in the local chemical environment of nuclei at the interaction site and any regions undergoing conformational change. These changes are observed as perturbations (shifts) in the positions of corresponding peaks in the NMR spectrum. By assigning each peak to a specific atom in the protein, a map of the binding site can be generated. nih.gov

The magnitude of the combined ¹H and ¹⁵N chemical shift perturbation (Δδ) for each residue is calculated using the following equation:

Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of the two nuclei. Residues with significant Δδ values are identified as being part of or in close proximity to the substrate-binding site.

| Residue | Δδ (ppm) - Unbound | Δδ (ppm) - Bound | Chemical Shift Perturbation (Δδ_CSP) |

| Arg96 | 8.25 | 8.45 | 0.20 |

| Gly117 | 8.91 | 9.05 | 0.14 |

| Ser118 | 8.50 | 8.72 | 0.22 |

| Trp120 | 8.33 | 8.58 | 0.25 |

| Tyr135 | 7.98 | 8.10 | 0.12 |

| Tyr137 | 8.15 | 8.31 | 0.16 |

| This table presents hypothetical Chemical Shift Perturbation (CSP) data for selected residues in a protease binding pocket upon interaction with a peptide substrate. The data illustrates how significant shifts in resonance frequencies pinpoint the location of the binding interface. Data modeled after findings for protein-peptide interactions. nih.gov |

Furthermore, low-field ¹H NMR spectroscopy can be used to directly observe protons involved in short, strong hydrogen bonds (SSHBs) within the enzyme's active site. nih.gov These bonds are often crucial for catalysis, particularly in serine proteases, which utilize a catalytic triad (B1167595) (His, Ser, Asp) to hydrolyze peptide bonds. mdpi.com The formation of stable enzyme-intermediate complexes can give rise to unique proton resonances in the 14-21 ppm range, providing direct evidence for the catalytic mechanism and the stabilization of the transition state. nih.govmdpi.com

Advanced Spectrophotometric Techniques for Real-Time Kinetic Monitoring

The chromogenic nature of this compound makes it an ideal substrate for monitoring enzyme kinetics using spectrophotometry. The terminal p-nitroanilide (pNA) group is colorless when part of the peptide chain. However, upon enzymatic cleavage of the amide bond between Arginine and pNA, the product p-nitroaniline is released. This product has a distinct yellow color and strongly absorbs light at a wavelength of approximately 405 nm. acs.orgd-nb.info

By continuously monitoring the increase in absorbance at this wavelength over time, the initial rate of the reaction can be accurately determined. acs.org This method allows for the straightforward calculation of key kinetic parameters according to the Michaelis-Menten model, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate, while the catalytic constant (k꜀ₐₜ), derived from Vₘₐₓ, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. unl.pt

For reactions that are too rapid to be monitored by conventional spectrophotometry, advanced techniques such as stopped-flow spectrophotometry are employed. acs.org This method allows for the observation of pre-steady-state kinetics by rapidly mixing the enzyme and substrate (in milliseconds) and monitoring the subsequent absorbance changes. acs.org This is particularly useful for detecting the initial "burst" of product formation, which can provide insights into the rates of individual steps in the catalytic cycle, such as acylation and deacylation in serine protease mechanisms. nih.gov

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Trypsin | Z-Gly-Gly-Arg-NHMec | - | - | - |

| Plasmin | Boc-Val-Leu-Lys-NHMec | - | - | - |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 6600 | 0.3 | 45.5 |

| Kallikrein/Urokinase | H-D-Val-Leu-Arg-pNA | - | - | - |

| Leucine (B10760876) Aminopeptidase (B13392206) | Leu-pNA | 160 | 0.56 | 3500 |

| This table displays representative kinetic parameters for various proteases with their respective p-nitroanilide (pNA) or other chromogenic/fluorogenic substrates. The values illustrate the wide range of affinities and catalytic efficiencies observed in enzyme-substrate interactions. Data sourced from multiple studies. acs.orgd-nb.infounl.ptfrontiersin.org |

These advanced spectrophotometric methods, applied to substrates like this compound, provide detailed quantitative data on enzyme performance, which is essential for understanding their biological function and for the development of specific inhibitors. frontiersin.org

Broader Research Implications and Future Trajectories

Contribution to Understanding Protease Physiology and Pathophysiology

H-DL-Val-Leu-Arg-pNA has been instrumental in elucidating the roles of various proteases in health and disease. As a substrate for enzymes like glandular kallikrein, it aids in studying processes such as the regulation of blood pressure and inflammation. echelon-inc.com Kallikrein's function is to release kinins, like bradykinin (B550075) and kallidin, from their precursors, kininogens, thereby activating inflammatory pathways. echelon-inc.com The ability to quantify kallikrein activity using this substrate provides researchers with a means to investigate these pathways in detail.

Furthermore, this peptide substrate has been employed to study the enzymatic activities of tissue-type plasminogen activator (t-PA), a critical enzyme in fibrinolysis—the breakdown of blood clots. novoprolabs.com By examining the kinetics of t-PA with this compound, scientists can gain insights into the mechanisms of clot dissolution and the factors that regulate it. novoprolabs.com Research has also utilized this substrate to determine the amidolytic activity of fibrinolytic enzymes from various sources, including Bacillus subtilis and the earthworm Eisenia fetida, highlighting its broad applicability in comparative biochemistry. sigmaaldrich.com The study of such enzymes can reveal novel mechanisms of fibrinolysis and potentially lead to new therapeutic agents.

The compound's utility is further demonstrated in studies of human tissue kallikrein, where it has been used to investigate the effects of different cations on enzyme activity. tandfonline.com Such research is crucial for understanding how the local ionic environment can modulate protease function. Moreover, it has been used to assess the substrate specificity of a range of serine proteases, contributing to a broader understanding of enzyme-substrate interactions and the regulation of proteolytic pathways. nih.govthieme-connect.com

| Enzyme Studied with this compound | Physiological/Pathophysiological Relevance |

| Glandular Kallikrein | Regulation of blood pressure, inflammation echelon-inc.com |

| Tissue-Type Plasminogen Activator (t-PA) | Fibrinolysis (blood clot dissolution) novoprolabs.com |

| Fibrinolytic Enzymes (e.g., from Bacillus subtilis, Eisenia fetida) | Comparative biochemistry of fibrinolysis sigmaaldrich.com |

| Human Tissue Kallikrein | Modulation of enzyme activity by cations tandfonline.com |

| Various Serine Proteases | Substrate specificity and pathway regulation nih.govthieme-connect.com |

Potential for Developing Novel Biochemical Assays and Diagnostic Tools

The chromogenic nature of this compound, where enzymatic cleavage releases a colored p-nitroanilide group, forms the basis for numerous biochemical assays. echelon-inc.comresearchgate.net This property allows for the straightforward and quantitative measurement of protease activity using spectrophotometry. tandfonline.comnih.govacs.org The development of such assays is critical for both basic research and clinical diagnostics.

The ability to accurately measure the activity of specific proteases can aid in the diagnosis and monitoring of diseases associated with abnormal protease function. smolecule.com For instance, assays utilizing this substrate could be adapted for clinical settings to assess conditions related to coagulation and fibrinolysis. smolecule.com The versatility of this peptide structure also allows for its use in high-throughput screening platforms for the discovery of new drug candidates that can modulate protease activity. scbt.comchemimpex.com

Advancements in Peptide-Based Research Tool Development

The design and application of this compound exemplify the broader advancements in peptide-based research tools. Synthetic peptides are invaluable for studying enzyme kinetics and mechanisms due to their defined structures and the ability to systematically modify them. scbt.comchemimpex.com The development of chromogenic and fluorogenic peptide substrates has revolutionized the study of proteases, offering sensitive and specific means to monitor their activity. nih.govfrontiersin.org

Recent technological progress, including computer-assisted drug discovery and high-throughput screening, has significantly enhanced the efficiency of discovering and optimizing peptide-based tools. mdpi.comnih.govmdpi.com These methods allow for the rapid design and testing of new peptide sequences with improved properties, such as increased specificity or stability. The ability to create complex peptide structures through techniques like solid-phase peptide synthesis has been fundamental to the availability of research tools like this compound. researchgate.net

Future Directions in this compound Substrate Design and Application

Future research will likely focus on refining the structure of this compound and similar peptide substrates to enhance their utility. This includes modifications to improve solubility, stability, and selectivity for specific proteases. nih.gov For example, the incorporation of unnatural amino acids or chemical modifications like cyclization could lead to substrates with enhanced resistance to non-specific degradation and improved binding affinity for their target enzymes. nih.gov

Computational approaches, such as molecular dynamics simulations and machine learning, are poised to play an increasingly important role in the rational design of next-generation peptide substrates. mdpi.comoup.com These tools can predict how changes in the peptide sequence will affect its interaction with a target protease, guiding the synthesis of more effective research tools.

Furthermore, there is potential to adapt the this compound scaffold for the development of other types of research tools, such as inhibitors or imaging agents. By replacing the pNA group with a warhead that covalently binds to the active site of a protease, the peptide could be converted into a specific inhibitor. Similarly, attaching a fluorescent or radioactive label could enable the visualization of protease activity in living cells or tissues. The ongoing advancements in peptide chemistry and biotechnology will undoubtedly expand the applications of this compound and its derivatives in biomedical research.

Q & A

Q. What is the primary application of H-DL-Val-Leu-Arg-pNA in enzymatic assays?

this compound is a chromogenic substrate used to study protease activity, particularly for enzymes like trypsin or thrombin. The para-nitroaniline (pNA) group is cleaved during hydrolysis, releasing a yellow-colored product detectable at 405 nm via spectrophotometry. This substrate is ideal for kinetic assays due to its linear release of pNA over time under controlled conditions (e.g., pH 7.4, 37°C in Tris-HCl buffer) .

Q. How should researchers prepare stock solutions of this compound for reproducibility?

Dissolve the substrate in dimethyl sulfoxide (DMSO) or deionized water (depending on solubility) to a final concentration of 10–20 mM. Aliquot and store at −20°C to avoid freeze-thaw cycles. Pre-warm to assay temperature before use. Validate solubility via absorbance scans (e.g., 300–500 nm) to confirm absence of particulate interference .

Q. What controls are essential when using this compound in protease inhibition studies?

Include:

- Negative control : Substrate + buffer (no enzyme).

- Positive control : Substrate + enzyme (no inhibitor).

- Blank : Buffer alone (baseline correction). Monitor reaction progress for ≥10 minutes to ensure linearity and account for any non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers resolve conflicting kinetic data (e.g., Km discrepancies) when using this compound across different buffer systems?

Buffer composition (e.g., ionic strength, divalent cations) may alter enzyme-substrate interactions. To address discrepancies:

- Perform parallel assays in standardized buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity independently.

- Compare results with alternative substrates (e.g., fluorogenic or FRET-based) to isolate buffer-specific effects .

Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization : Adapt assays to 96- or 384-well plates with ≤100 µL reaction volumes.

- Automation : Use liquid handlers for precise substrate dispensing.

- Signal normalization : Include internal standards (e.g., a stable pNA analog) to correct for plate reader variability.

- Z’-factor validation : Ensure Z’ > 0.5 for robust HTS performance .

Q. How does substrate stereochemistry (DL-Val vs. L-Val) impact cleavage efficiency in kinetic studies?

The DL-Val configuration introduces racemic heterogeneity, which may reduce binding specificity compared to L-Val-enriched substrates. To assess:

- Compare kinetic parameters (kcat/Km) of this compound with enantiopure analogs.

- Use circular dichroism (CD) spectroscopy to evaluate structural differences in enzyme-substrate complexes .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret non-linear reaction progress curves in assays with this compound?

Non-linearity may arise from substrate depletion, enzyme inactivation, or product inhibition. Mitigation steps:

- Reduce enzyme concentration to ≤10% of substrate concentration.

- Use initial velocity measurements (first 5–10% of reaction).

- Apply Michaelis-Menten or Hill equation models with outlier detection (e.g., Grubbs’ test) .

Q. What statistical methods are recommended for comparing this compound-derived kinetic data across multiple studies?

- Meta-analysis : Aggregate datasets using random-effects models to account for inter-study variability.

- Bland-Altman plots : Visualize agreement between different assay conditions.

- ANOVA with post-hoc tests : Identify significant differences in Km or Vmax values .

Methodological Best Practices

Q. How to validate the purity of this compound batches for reproducible research?

Q. What are the limitations of using pNA-based substrates like this compound in complex biological matrices?

Limitations include:

- Interference : Hemoglobin or bilirubin in serum samples may absorb at 405 nm.

- Sensitivity : Lower detection limits compared to fluorogenic substrates.

Solutions: - Use wavelength correction (e.g., dual-wavelength measurement).

- Pre-treat samples with filtration or precipitation to remove interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.